Welcome to the BenchChem Online Store!
molecular formula C6H4ClN3O3 B8259973 6-Chloro-5-nitronicotinamide

6-Chloro-5-nitronicotinamide

Cat. No. B8259973
M. Wt: 201.57 g/mol
InChI Key: CEGMZWBZAQVGHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05886008

Procedure details

A mixture of 6hydroxy-5-nitronicotinic acid (1.33 g, 7.22 mmol), phosphorus pentachloride (1.5 g, 7.20 mmol, 1.0 eq), and phosphorus oxychloride (2.7 mL) was heated at 130° C. under nitrogen for 4 hours. The resultant solution was concentrated via evaporation under reduced pressure. The residual oil [presumed to be 6-chloro-5-nitronicotinic acid, acid chloride] was dissolved in a solution of tetrahydrofuran and methylene chloride (1:1, 20 mL), and this solution was cooled to -78° C. A solution of ammonia in THF (2.7M, 15 mL, 40 mmol, 5 eq) was added dropwise, and the resultant reaction solution was allowed to warm to room temperature. Water (50 mL) was then added, and the aqueous mixture was extracted with methylene chloride (2×50 mL). The extracts were combined, dried (Na2SO4), and evaporated under reduced pressure to afford the title compound (0.72 g, 3.57 mmol, 49%) as a yellow solid: 1H NMR (CD3OD) δ 9.05 (d, J=2.2 Hz, 1H), 8.81 (d, J=2.2 Hz, 1H), 4.88 (s, 2 exchangeable H); 13C NMR (CD3OD) δ 166.7, 152.5, 146.1, 135.0, 131.3; HRMS calculated for C6H4ClN3O3 200.9942, found 200.9938. Anal. calcd for C6H4ClN3O3 ; C, 35.75; H, 2.00; N, 20.85. Found: C, 35.41; H. 2.14; N, 20.29 .
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
49%

Identifiers

REACTION_CXSMILES
O[C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:5]([C:6](O)=O)=[CH:4][N:3]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:15].P(Cl)(Cl)(Cl)=O.[NH3:25].C1COCC1.[OH2:31]>>[Cl:15][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:5]([C:4]([NH2:3])=[O:31])=[CH:6][N:25]=1

Inputs

Step One
Name
Quantity
1.33 g
Type
reactant
Smiles
OC1=NC=C(C(=O)O)C=C1[N+](=O)[O-]
Name
Quantity
1.5 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
2.7 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resultant solution was concentrated via evaporation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residual oil [presumed to be 6-chloro-5-nitronicotinic acid, acid chloride] was dissolved in a solution of tetrahydrofuran and methylene chloride (1:1, 20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
this solution was cooled to -78° C
CUSTOM
Type
CUSTOM
Details
the resultant reaction solution
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted with methylene chloride (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=O)N)C=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.57 mmol
AMOUNT: MASS 0.72 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.